molecular formula C7H4BrN3O2 B3222787 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1214902-65-4

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B3222787
CAS No.: 1214902-65-4
M. Wt: 242.03 g/mol
InChI Key: RYIYWYJKBZXUBW-UHFFFAOYSA-N
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Description

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused triazole and pyridine ring system. The bromine atom at position 2 and the carboxylic acid group at position 5 confer distinct electronic and steric properties. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling derivatization via cross-coupling reactions (e.g., Suzuki coupling) or functional group transformations . Its carboxylic acid moiety enhances polarity, improving solubility for downstream applications in drug design .

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-9-5-3-1-2-4(6(12)13)11(5)10-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIYWYJKBZXUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203118
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214902-65-4
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214902-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) and iodine/potassium iodide can also be used .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides or esters.

    Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with azides or alkynes to form larger heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.

    Condensation Reactions: Reagents like thionyl chloride or carbodiimides can be used to activate the carboxylic acid group.

    Cycloaddition Reactions: Copper(I) catalysts are commonly used for cycloaddition reactions involving azides and alkynes.

Major Products Formed

    Substitution Reactions: Products include 2-azido-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid and 2-thio-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid.

    Condensation Reactions: Products include amides and esters of this compound.

    Cycloaddition Reactions: Products include larger heterocyclic compounds with enhanced biological activities.

Scientific Research Applications

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Substitution Patterns and Key Structural Differences

The following table summarizes critical structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid Br (C2), COOH (C5) C₇H₄BrN₃O₂ 242.03 High reactivity for cross-coupling; used in drug intermediates
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid H (C2), COOH (C5) C₇H₅N₃O₂ 163.13 Lacks bromine; used as a precursor for metal-catalyzed reactions
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (C5), NH₂ (C2) C₆H₅BrN₄ 213.03 Amine group enables nucleophilic substitution; agrochemical applications
5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C5), CH₃ (C2) C₇H₆BrN₃ 212.05 Methyl group increases lipophilicity; herbicide intermediate
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C2), Cl (C5) C₆H₃BrClN₃ 232.47 Dual halogen substitution enhances electrophilicity

Reactivity and Functional Group Influence

  • Bromine Position : Bromine at C2 (target compound) vs. C5 (5-Bromo-2-amine) alters reactivity. C2 bromine is more reactive in Suzuki couplings due to proximity to the triazole ring, facilitating palladium-catalyzed substitutions .
  • Carboxylic Acid vs. Amine : The carboxylic acid group (target) enables salt formation or esterification, while the amine (5-Bromo-2-amine) participates in nucleophilic aromatic substitution, expanding agrochemical applications .
  • Methyl/Chloro Substituents : Methyl groups (e.g., 5-Bromo-2-methyl) enhance lipid solubility for herbicidal activity, whereas chloro substituents (2-Bromo-5-chloro) increase electrophilicity for heterocyclic diversification .

Biological Activity

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom and a carboxylic acid group, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C7H4BrN3O2
  • Molecular Weight : 242.03 g/mol
  • CAS Number : 1214902-65-4
  • Key Features : Contains nitrogen heterocycles and a bromine substitution at the 2-position of the triazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness has been compared to other known antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

The mechanism by which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies indicate that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Further research is required to elucidate these mechanisms fully.

Study on Antichlamydial Activity

A study conducted by Leung et al. demonstrated that derivatives of triazolo compounds exhibit selective activity against Chlamydia species. Although this study did not focus exclusively on this compound, it highlights the potential of triazole-based compounds in targeting specific pathogens effectively .

Toxicity Assessment

In toxicity assessments involving human cell lines and Drosophila melanogaster, this compound showed low toxicity levels. The compound did not exhibit mutagenicity or significant cytotoxic effects at therapeutic concentrations . This safety profile is crucial for its consideration in drug development.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods:

  • Microwave Irradiation : Reaction of enaminonitriles with benzohydrazides in dry toluene at 140°C yields good-to-excellent results.
  • Oxidative Cyclization : Utilizing oxidizers such as sodium hypochlorite or phenyliodine bis(trifluoroacetate) allows for environmentally friendly synthesis routes .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid?

The synthesis typically involves bromination of the parent triazolo-pyridine-carboxylic acid scaffold. A two-step approach is common:

  • Step 1: Formation of the triazolo-pyridine core via cyclization of precursor amines or hydrazides under acidic conditions (e.g., HCl/AcOH) .
  • Step 2: Direct electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C .
    Key validation: Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using 1^1H NMR (e.g., downfield shift of the brominated proton at δ 8.2–8.5 ppm) .

Q. How is the structure of this compound characterized in academic research?

  • Primary techniques:
    • 1^1H/13^{13}C NMR: Assign aromatic protons and carbons, with bromine-induced deshielding observed in the triazolo ring protons .
    • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
    • X-ray crystallography: Resolve bromine positioning and dihedral angles in the heterocyclic system (requires high-purity crystals) .
      Note: Compare spectral data with PubChem records or prior literature to avoid misassignment .

Q. What are common reactions for functionalizing this compound?

  • Nucleophilic substitution: Replace the bromine atom with amines, thiols, or alkoxides under Pd-catalyzed (e.g., Buchwald-Hartwig) or metal-free conditions .
  • Carboxylic acid derivatization: Convert the -COOH group to esters, amides, or acyl chlorides using DCC/HOBt coupling or SOCl2_2 .
    Example: Reaction with ethyl chloroformate yields the ethyl ester, a precursor for further cross-coupling .

Advanced Research Questions

Q. How can reaction conditions for bromination be optimized to minimize side products?

  • Design of Experiments (DoE): Use factorial designs to evaluate variables: solvent polarity (DMF vs. DCM), NBS stoichiometry (1.0–1.2 equiv.), and temperature (0°C vs. RT) .
  • Critical factors: Excess NBS (>1.1 equiv.) increases dibromination byproducts; lower temperatures (0°C) improve selectivity for monobromination .
    Validation: Quantify purity via HPLC-UV and track dibrominated impurities (retention time shifts) .

Q. What computational methods predict reactivity for derivatization at the bromine site?

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom shows high electrophilicity (f+^+ ≈ 0.15), favoring SNAr mechanisms .
  • Reaction Pathway Modeling: Use software like Gaussian or ORCA to simulate transition states for Pd-catalyzed coupling, optimizing ligand selection (e.g., XPhos vs. SPhos) .
    Application: Predict coupling efficiency with arylboronic acids (e.g., Suzuki-Miyaura) using computed activation energies .

Q. How can contradictions in spectroscopic data for derivatives be resolved?

  • Multi-technique cross-validation:
    • 1^1H-15^{15}N HMBC NMR: Resolve ambiguity in triazolo ring substitution patterns .
    • LC-MS/MS: Differentiate isomeric byproducts via fragmentation patterns .
  • Statistical analysis: Apply principal component analysis (PCA) to batch data from repeated syntheses to identify outlier conditions .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Purification protocols:
    • Recrystallization: Use ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials .
    • Flash chromatography: Optimize eluent gradients (e.g., hexane/EtOAc 4:1 to 1:1) for brominated byproducts .
  • Process control: Implement inline FTIR to monitor bromine consumption and terminate reactions at >95% conversion .

Q. How to design bioactivity studies using this compound as a pharmacophore?

  • Targeted derivatization: Synthesize amide/ester analogs for structure-activity relationship (SAR) studies against kinase targets (e.g., JAK2 or BTK) .
  • In vitro assays:
    • Enzyme inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) at 10 µM–1 nM concentrations .
    • Cellular uptake: Track intracellular accumulation via LC-MS in cancer cell lines (e.g., HEK-293 or MCF-7) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 2
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2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

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